Cas no 1160256-77-8 (8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride)

8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 8-CHLORO-2-(2-THIENYL)QUINOLINE-4-CARBONYL CHLORIDE
- 8-chloro-2-(thiophen-2-yl)quinoline-4-carbonyl chloride
- STL197207
- BBL014798
- R7584
- 4-quinolinecarbonyl chloride, 8-chloro-2-(2-thienyl)-
- 8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride
-
- MDL: MFCD03422889
- インチ: 1S/C14H7Cl2NOS/c15-10-4-1-3-8-9(14(16)18)7-11(17-13(8)10)12-5-2-6-19-12/h1-7H
- InChIKey: LUTIDETXSKYGJJ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC2=C(C(=O)Cl)C=C(C3=CC=CS3)N=C21
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 354
- トポロジー分子極性表面積: 58.2
8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C052215-1000mg |
8-Chloro-2-(2-thienyl)quinoline-4-carbonyl Chloride |
1160256-77-8 | 1g |
$ 480.00 | 2022-06-06 | ||
abcr | AB378796-1 g |
8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride |
1160256-77-8 | 1g |
€239.00 | 2023-04-25 | ||
Chemenu | CM263456-1g |
8-Chloro-2-(thiophen-2-yl)quinoline-4-carbonyl chloride |
1160256-77-8 | 97% | 1g |
$198 | 2023-01-19 | |
Chemenu | CM263456-5g |
8-Chloro-2-(thiophen-2-yl)quinoline-4-carbonyl chloride |
1160256-77-8 | 97% | 5g |
$527 | 2023-01-19 | |
abcr | AB378796-10g |
8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride; . |
1160256-77-8 | 10g |
€1037.00 | 2025-03-19 | ||
TRC | C052215-500mg |
8-Chloro-2-(2-thienyl)quinoline-4-carbonyl Chloride |
1160256-77-8 | 500mg |
$ 300.00 | 2022-06-06 | ||
abcr | AB378796-500 mg |
8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride |
1160256-77-8 | 500MG |
€195.40 | 2023-02-20 | ||
abcr | AB378796-5 g |
8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride |
1160256-77-8 | 5g |
€656.50 | 2023-04-25 | ||
abcr | AB378796-10 g |
8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride |
1160256-77-8 | 10g |
€1074.00 | 2023-04-25 | ||
abcr | AB378796-5g |
8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride; . |
1160256-77-8 | 5g |
€637.00 | 2025-03-19 |
8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride 関連文献
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chlorideに関する追加情報
8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride (CAS No. 1160256-77-8)
8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride, also known by its CAS registry number 1160256-77-8, is a significant compound in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound belongs to the quinoline family, which has been extensively studied due to its unique electronic properties and wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.
The molecular structure of 8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride is characterized by a quinoline ring system with a chlorine atom at position 8 and a thienyl group at position 2. The carbonyl chloride group at position 4 introduces reactivity, making this compound a valuable intermediate in organic synthesis. Its structure allows for various functionalization possibilities, which have been explored in recent studies to develop novel bioactive molecules.
Recent research has highlighted the potential of this compound as a precursor for the synthesis of kinase inhibitors and other therapeutic agents. For instance, studies published in the Journal of Medicinal Chemistry have demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific protein kinases, which are key targets in cancer therapy. The incorporation of the thienyl group into the quinoline framework has been shown to enhance the compound's bioavailability and selectivity.
In addition to its role in drug discovery, 8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride has also found applications in the development of advanced materials. Researchers have explored its use in constructing fluorescent sensors and optoelectronic devices due to its conjugated π-system and ability to undergo various photochemical reactions. These applications underscore the versatility of this compound across multiple disciplines.
The synthesis of 8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride typically involves multi-step processes that combine nucleophilic aromatic substitution and Friedel-Crafts acylation techniques. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling the scalable production of this compound for both academic and industrial purposes.
From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies conducted under simulated environmental conditions reveal that it undergoes hydrolysis under alkaline conditions, leading to the formation of less toxic byproducts. These findings are essential for ensuring sustainable practices in its handling and disposal.
In conclusion, 8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride (CAS No. 1160256-77-8) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, reactivity, and diverse applications continue to drive innovative research across various scientific domains.
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